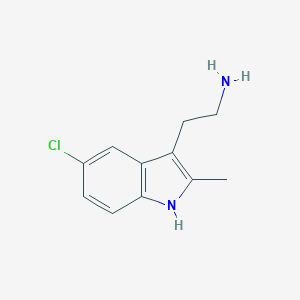

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

Description

Properties

IUPAC Name |

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7/h2-3,6,14H,4-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPQHAMKVHECAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352352 | |

| Record name | 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-95-8 | |

| Record name | 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine (CAS Number: 1203-95-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, also known as 5-chloro-2-methyltryptamine, is a tryptamine derivative with potential applications in pharmaceutical research and development. Its structural similarity to the neurotransmitter serotonin suggests its potential interaction with serotonin receptors, making it a compound of interest for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a synthetic organic compound belonging to the indole alkaloid family. The hydrochloride salt is the common commercially available form.

| Property | Value | Source |

| CAS Number | 1203-95-8 | [1] |

| Molecular Formula | C₁₁H₁₃ClN₂ | [1] |

| Molecular Weight | 208.69 g/mol | [1] |

| Appearance | White to yellow crystal powder | N/A |

| Boiling Point (HCl salt) | 385.2°C at 760 mmHg | N/A |

| Density (HCl salt) | 1.252 g/cm³ | N/A |

| Purity (typical) | ≥97% | N/A |

Synthesis

General Synthetic Pathway

A plausible synthetic route involves the following key transformations:

-

Vilsmeier-Haack Formylation: Reaction of 5-chloro-2-methylindole with a formylating agent, such as phosphorus oxychloride and dimethylformamide, to introduce a formyl group at the C3 position of the indole ring.

-

Condensation: The resulting indole-3-carboxaldehyde is then condensed with a nitrogen source, such as ammonium acetate, to form an intermediate imine or enamine.

-

Reduction: The intermediate is subsequently reduced to the desired ethanamine. A variety of reducing agents can be employed, such as sodium tris(acetoxy)borohydride.

-

Final Reduction/Deprotection (if necessary): A final reduction step, for instance using palladium on carbon with a hydrogen source like ammonium formate, would yield the target primary amine.[1]

Experimental Workflow for a General Tryptamine Synthesis

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the compound 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of fundamental identifiers, predicted physicochemical parameters, and detailed, internationally recognized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by furnishing essential data for computational modeling, analytical method development, and preliminary assessment of the compound's potential pharmacokinetic profile. Furthermore, this document elucidates potential biological interactions by outlining key signaling and metabolic pathways relevant to its structural class.

Chemical Identity and Structure

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a tryptamine derivative characterized by a chlorine substitution at the 5-position and a methyl group at the 2-position of the indole ring.

| Identifier | Value |

| IUPAC Name | 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine |

| CAS Number | 1203-95-8 |

| Molecular Formula | C₁₁H₁₃ClN₂ |

| Molecular Weight | 208.69 g/mol |

| Canonical SMILES | CC1=C(C2=C(N1)C=C(C=C2)Cl)CCN |

Physicochemical Properties

| Property | Predicted Value for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | Experimental Value for 2-(5-methyl-1H-indol-3-yl)ethanamine[1] |

| Melting Point | Not available | 290-292 °C[1] |

| Boiling Point | Not available | 355.3 °C at 760 mmHg[1] |

| Water Solubility | Not available | Not available |

| logP (Octanol-Water Partition Coefficient) | Not available | Not available |

| pKa (Acid Dissociation Constant) | Not available | Not available |

Experimental Protocols for Physicochemical Property Determination

To facilitate the acquisition of precise experimental data, this section details the standard methodologies for determining key physicochemical properties, based on the internationally recognized OECD Guidelines for the Testing of Chemicals.[2]

Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

Methodology:

-

Apparatus: A capillary tube apparatus with a heated metal block or liquid bath, equipped with a calibrated thermometer or thermocouple.

-

Sample Preparation: A small amount of the finely powdered, dry substance is packed into a capillary tube.

-

Procedure: The capillary tube is placed in the heating block/bath. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Determination: The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

Methodology (Flask Method):

-

Apparatus: A thermostated water bath, flasks with stoppers, and an appropriate analytical instrument (e.g., HPLC, UV-Vis spectrophotometer).

-

Procedure:

-

An excess amount of the test substance is added to a known volume of water in a flask.

-

The flask is agitated in the thermostated bath at a defined temperature (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove undissolved solid.

-

-

Analysis: The concentration of the substance in the clear aqueous phase is determined using a validated analytical method.

Partition Coefficient (n-octanol/water) (OECD Guideline 107/123)

The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible liquids, n-octanol and water, and is a key indicator of its lipophilicity.

Methodology (Shake Flask Method - OECD 107):

-

Apparatus: Separatory funnels, a mechanical shaker, and an analytical instrument to determine the concentration of the substance in both phases.

-

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of the test substance is dissolved in either n-octanol or water.

-

The two phases are placed in a separatory funnel in a defined volume ratio and shaken until equilibrium is established.

-

The phases are then separated by centrifugation.

-

-

Analysis: The concentration of the substance in both the n-octanol and water phases is measured. The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Dissociation Constant in Water (pKa) (OECD Guideline 112)

The dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like an ethanamine derivative, it indicates the pH at which the compound is 50% ionized.

Methodology (Titration Method):

-

Apparatus: A pH meter with a calibrated electrode, a temperature-controlled vessel, and a micro-burette.

-

Procedure:

-

A known concentration of the test substance is dissolved in water.

-

The solution is titrated with a standard solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

-

Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Potential Biological Interactions and Pathways

As a tryptamine derivative, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is likely to interact with components of the central nervous system, particularly the serotonergic system.

Interaction with Serotonin Receptors

Many tryptamines are agonists or partial agonists at various serotonin (5-HT) receptors. The 5-HT₂A receptor, a G-protein coupled receptor (GPCR), is a common target. Activation of the 5-HT₂A receptor typically initiates a signaling cascade through the Gq/G₁₁ protein.

Caption: Putative 5-HT₂A receptor signaling cascade upon ligand binding.

Metabolism by Monoamine Oxidase (MAO)

Tryptamines are well-known substrates for monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. MAO-A, in particular, is responsible for the oxidative deamination of tryptamines.

Caption: Potential metabolic pathway via monoamine oxidase A.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. While experimental data remains sparse, the provided predicted values and detailed experimental protocols offer a solid foundation for further research and development. The outlined potential biological interactions with the serotonergic system highlight a key area for future pharmacological investigation. It is recommended that the experimental protocols detailed herein be utilized to obtain precise data, which will be crucial for the accurate modeling and prediction of this compound's behavior in biological systems.

References

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine molecular structure and weight

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Molecular Structure, Physicochemical Properties, and Synthetic Workflow of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

This document provides a detailed technical overview of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, a halogenated indole derivative of interest in medicinal chemistry and pharmaceutical research. The compound belongs to the tryptamine class, which is known for a wide range of biological activities. This guide covers its molecular characteristics, a summary of its chemical synthesis, and a visualization of its potential biological interactions based on its structural class.

Molecular Structure and Physicochemical Data

The fundamental properties of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine are summarized below. The structure features a chloro-substituted indole ring, which is a common scaffold in pharmacologically active molecules. The ethylamine side chain at the C3 position is characteristic of tryptamines.

Table 1: Molecular and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine | |

| CAS Number | 1203-95-8 | [1] |

| Molecular Formula | C₁₁H₁₃ClN₂ | [1] |

| Molecular Weight | 208.69 g/mol | [1] |

| Hydrochloride Form CAS | 1203-95-8 (as hydrochloride) | |

| Hydrochloride Formula | C₁₁H₁₄Cl₂N₂ | [2] |

| Hydrochloride Mol. Wt. | 245.15 g/mol |

Experimental Protocols: Chemical Synthesis

The synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine can be achieved through a multi-step reaction pathway starting from 5-chloro-2-methylindole.[1][3] The following protocol is a generalized procedure based on established synthetic routes for similar indole derivatives.

Objective: To synthesize 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Starting Materials:

-

5-Chloro-2-methylindole

-

Trichlorophosphate (Phosphorus oxychloride)

-

N,N-dimethylformamide (DMF)

-

Ammonium acetate

-

Sodium tris(acetoxy)borohydride

-

Tetrahydrofuran (THF)

-

Palladium on activated carbon (10%)

-

Ammonium formate

-

Methanol

Methodology:

-

Vilsmeier-Haack Formylation:

-

A solution of N,N-dimethylformamide (DMF) is cooled in an ice bath.

-

Trichlorophosphate (POCl₃) is added dropwise to the cooled DMF to form the Vilsmeier reagent.

-

A solution of 5-chloro-2-methylindole in a suitable solvent is then added slowly to the Vilsmeier reagent.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The mixture is then hydrolyzed by pouring it onto crushed ice, leading to the precipitation of the intermediate, 5-chloro-2-methyl-1H-indole-3-carbaldehyde. The solid is filtered, washed, and dried.

-

-

Formation of the Nitrovinyl Intermediate:

-

The 5-chloro-2-methyl-1H-indole-3-carbaldehyde is dissolved in a suitable solvent with ammonium acetate.

-

This step forms an imine or related nitrogen-containing intermediate.

-

-

Reductive Amination:

-

The intermediate from the previous step is dissolved in tetrahydrofuran (THF).

-

Sodium tris(acetoxy)borohydride is added portion-wise to the solution to carry out the reductive amination.

-

The reaction proceeds at room temperature until the starting material is consumed.

-

-

Final Reduction/Purification:

-

The product from the reductive amination is further purified or subjected to a final reduction step if necessary.

-

A common final step involves catalytic transfer hydrogenation using palladium on carbon (10%) and ammonium formate in methanol to ensure the full reduction of any remaining imine or nitro groups to the primary amine.[1]

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The final product, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, is purified using column chromatography or recrystallization.

-

Visualized Workflows and Pathways

The following diagrams illustrate the chemical synthesis workflow and a potential biological signaling pathway relevant to the structural class of this molecule.

Caption: Chemical synthesis workflow for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Indole ethylamine derivatives are structurally analogous to the neurotransmitter serotonin and are known to interact with serotonin (5-HT) receptors.[4] While the specific activity of this compound is not detailed in the literature, a plausible mechanism of action involves modulation of 5-HT receptor signaling pathways, such as the Gq-coupled pathway shown below.

Caption: Representative Gq-coupled serotonin receptor signaling pathway.

References

An In-depth Technical Guide on the Mechanism of Action of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, also known as 5-chloro-α-methyltryptamine (5-chloro-AMT) and PAL-542, is a synthetic tryptamine derivative with a complex pharmacological profile.[1][2] This technical guide provides a detailed examination of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its engagement with key biological targets. 5-chloro-AMT is characterized as a potent serotonin-dopamine releasing agent (SDRA), a full agonist of the serotonin 5-HT2A receptor, and a formidable inhibitor of monoamine oxidase A (MAO-A).[1] These multifaceted activities suggest its potential as a research tool for investigating monoaminergic systems and as a lead compound in drug discovery programs targeting neuropsychiatric disorders.

Core Pharmacological Activities

The primary mechanism of action of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is defined by its interaction with three key components of monoaminergic neurotransmission:

-

Monoamine Transporters: It acts as a releasing agent for both serotonin (5-HT) and dopamine (DA).

-

Serotonin Receptors: It exhibits potent agonism at the 5-HT2A receptor subtype.[1]

-

Monoamine Oxidase: It selectively inhibits the A-isoform of the monoamine oxidase enzyme.[1]

These activities are summarized in the quantitative data presented below.

Quantitative Pharmacological Data

The following tables summarize the in vitro efficacy and potency of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine at its principal molecular targets.

Table 1: Monoamine Release Activity

| Monoamine | EC50 (nM) |

| Serotonin (5-HT) | 16 |

| Dopamine (DA) | 54 |

| Norepinephrine (NE) | 3,434 |

| Data derived from in vitro release assays using rat brain synaptosomes.[1][2] |

Table 2: Serotonin 5-HT2A Receptor Agonism

| Parameter | Value |

| EC50 (nM) | 6.27 |

| Maximal Efficacy | 105% |

| Data indicates that 5-chloro-AMT is a full agonist at the 5-HT2A receptor.[1] |

Table 3: Monoamine Oxidase (MAO) Inhibition

| Enzyme Isoform | IC50 (nM) |

| MAO-A | 250 |

| MAO-B | 82,000 |

| Data demonstrates a high selectivity for MAO-A over MAO-B.[1] |

Detailed Experimental Protocols

The quantitative data presented above are typically generated using the following standard experimental methodologies in pharmacology and neurochemistry.

In Vitro Monoamine Release Assay

This assay is designed to measure the ability of a compound to evoke the release of monoamine neurotransmitters from presynaptic nerve terminals (synaptosomes).

-

Synaptosome Preparation: Brain tissue from a suitable animal model (e.g., rat striatum for dopamine, hippocampus for serotonin) is homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA) which is taken up into the synaptic vesicles.

-

Superfusion: The radiolabeled synaptosomes are placed in a superfusion apparatus and continuously washed with a physiological buffer.

-

Compound Exposure: The test compound, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, is introduced into the superfusion buffer at various concentrations.

-

Fraction Collection and Analysis: Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is quantified using liquid scintillation counting. An increase in radioactivity in the presence of the compound indicates monoamine release.

-

Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value.

5-HT2A Receptor Functional Assay (e.g., Calcium Flux Assay)

This assay measures the functional consequence of receptor activation, in this case, Gq-coupled 5-HT2A receptor agonism leading to an increase in intracellular calcium.

-

Cell Culture: A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells) is cultured in appropriate media.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound is added to the cells at a range of concentrations.

-

Signal Detection: A fluorometric imaging plate reader (FLIPR) or a similar instrument is used to measure the change in fluorescence intensity upon compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

-

Data Analysis: The concentration-response data is used to calculate the EC50 and maximal efficacy relative to a known full agonist.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of MAO-A and MAO-B.

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

-

Substrate: A substrate that produces a detectable signal upon oxidation by MAO is employed (e.g., a luciferin-based substrate).

-

Incubation: The enzyme, substrate, and varying concentrations of the inhibitor (2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine) are incubated together.

-

Signal Measurement: The product of the enzymatic reaction is measured, typically via luminescence or fluorescence.

-

Data Analysis: The degree of inhibition at each concentration is calculated, and the data is plotted to determine the IC50 value for each MAO isoform.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key pharmacological actions of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Caption: Overview of the multi-target mechanism of 5-chloro-AMT.

Caption: Experimental workflow for monoamine release assays.

Caption: 5-HT2A receptor agonism signaling pathway.

Discussion and Conclusion

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a tryptamine derivative with a distinctive and potent pharmacological profile.[1] Its ability to act as a serotonin-dopamine releasing agent, a full 5-HT2A receptor agonist, and a selective MAO-A inhibitor positions it as a compound of significant interest for neuropharmacological research.[1] The high affinity for and efficacy at these multiple targets suggest a complex in vivo effect, likely combining stimulant, psychedelic, and antidepressant-like properties. The substantial difference in its potency for norepinephrine release compared to serotonin and dopamine release indicates a degree of selectivity.[1][2] Furthermore, its potent inhibition of MAO-A is a critical characteristic that would significantly impact the in vivo half-life of monoamines.[1]

For drug development professionals, the polypharmacology of this molecule presents both opportunities and challenges. While its multi-target engagement could be beneficial for treating complex neuropsychiatric disorders, it also increases the potential for off-target effects and drug-drug interactions. Future research should aim to further elucidate the structure-activity relationships of this compound to potentially separate its distinct pharmacological activities, allowing for the development of more selective and therapeutically viable drug candidates. The potent monoamine oxidase inhibition, in particular, warrants careful consideration due to the known risks associated with MAOIs.[1]

References

Spectroscopic Profile of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) data for the reference compound 5-chloro-3-methyl-1H-indole.

Table 1: ¹H NMR Spectroscopic Data for 5-chloro-3-methyl-1H-indole[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.91 | s | - | NH (indole) |

| 7.57 | d | 1.8 | H-4 (indole ring) |

| 7.27 | d | 8.5 | H-7 (indole ring) |

| 7.16 | dd | 8.6, 2.0 | H-6 (indole ring) |

| 7.01 | s | - | H-2 (indole ring) |

| 2.32 | d | 0.7 | CH₃ (methyl group) |

Solvent: CDCl₃, Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for 5-chloro-3-methyl-1H-indole[1]

| Chemical Shift (δ) ppm | Assignment |

| 134.69 | C-7a |

| 129.55 | C-3a |

| 125.00 | C-5 |

| 123.09 | C-2 |

| 122.23 | C-4 |

| 118.52 | C-6 |

| 112.01 | C-3 |

| 111.68 | C-7 |

| 9.63 | CH₃ |

Solvent: CDCl₃, Frequency: 125 MHz

Note: IR and MS data for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine were not available in the provided search results. The data presented is for a structurally related compound and should be used as a reference.

Experimental Protocols

The following are generalized experimental protocols based on standard laboratory practices for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon nuclei, respectively. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.2 ppm for ¹³C).

Gas Chromatography/Mass Spectrometry (GC/MS)[1]

Mass spectra can be obtained using an ISQ Trace 1300 instrument with electrospray ionization (EI). Gas chromatography analysis can be performed on an Agilent 7890A instrument equipped with an Agilent 19091J-413 column (30 m × 320 μm × 0.25 μm) and a flame ionization detector (FID), using nitrogen as the carrier gas.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Technical Guide: Physicochemical Characterization of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

An in-depth search for specific quantitative solubility and stability data for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride did not yield specific experimental results in publicly accessible scientific literature or databases. This type of detailed physicochemical data is often proprietary and may not be published.

However, to fulfill the user's request for the structure and content of a technical guide, this document provides a template based on standard methodologies used in the pharmaceutical industry for characterizing similar indole-based compounds. The following sections outline the typical data, protocols, and analyses that would be performed to assess the solubility and stability of a new chemical entity (NCE) like 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride.

Audience: Researchers, scientists, and drug development professionals.

Compound: 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Molecular Formula: C₁₁H₁₄Cl₂N₂

Molecular Weight: 257.15 g/mol

Structure:

Stability Profile

Stability testing is essential to determine the compound's shelf-life and identify potential degradation products. Forced degradation studies are performed to understand the compound's intrinsic stability and degradation pathways.

Forced Degradation Study Results (Hypothetical)

The table below presents hypothetical results from a forced degradation study, where the compound was subjected to various stress conditions for 7 days. Analysis was performed by a stability-indicating HPLC method.

| Condition | % Assay Remaining | % Total Degradants | Observations |

| Solid State | |||

| 60°C | 99.5 | 0.5 | No significant change |

| 40°C / 75% RH | 98.8 | 1.2 | Slight discoloration |

| High-Intensity Light (ICH Q1B) | 95.2 | 4.8 | Significant degradation |

| Solution State (1 mg/mL in Water) | |||

| 0.1 N HCl, 60°C | 99.1 | 0.9 | Stable to acid |

| 0.1 N NaOH, 60°C | 85.4 | 14.6 | Major degradant observed |

| 3% H₂O₂, RT | 78.9 | 21.1 | Rapid degradation |

Experimental Protocol: Forced Degradation Study

This protocol describes a typical procedure for a forced degradation study.

-

Stock Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C. Neutralize samples with an equivalent amount of acid before analysis.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Stress (Solution): Heat the stock solution at 60°C.

-

Thermal Stress (Solid): Store the solid API in an oven at 60°C.

-

Photostability (Solid): Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

-

Time Points: Collect samples at predetermined intervals (e.g., 0, 2, 8, 24, 48, 168 hours).

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products. Peak purity analysis should be performed to ensure no co-eluting peaks.

The logical relationship for assessing stability is shown in the diagram below.

Disclaimer: The data presented in this document is hypothetical and for illustrative purposes only. It is intended to serve as a template for a technical guide and does not represent experimentally verified results for 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride. Actual experimental data must be generated and validated for any scientific or regulatory purpose.

An In-depth Technical Guide to the Therapeutic Targets of Indolethylamine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolethylamine compounds, a class of molecules characterized by an indole ring attached to an ethylamine side chain, have garnered significant attention in neuroscience and pharmacology. This class includes endogenous neurotransmitters like serotonin, psychoactive compounds such as N,N-dimethyltryptamine (DMT), and the active metabolite of psilocybin, psilocin. The diverse pharmacological effects of these compounds stem from their interactions with a range of molecular targets within the central nervous system. This technical guide provides a comprehensive overview of the key therapeutic targets of indolethylamine compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in drug discovery and development.

Serotonin (5-HT) Receptors

Serotonin receptors are the primary targets for many indolethylamine compounds and are integral to the regulation of mood, cognition, and perception. The 5-HT₂A receptor, in particular, is a principal target for psychedelic indolethylamines.[1]

Therapeutic Relevance

Modulation of serotonin receptors is a cornerstone of treatment for numerous psychiatric disorders. The hallucinogenic and potential therapeutic effects of indolethylamines like psilocybin and DMT are primarily mediated through their agonist activity at 5-HT₂A receptors.[2][3] Beyond the 5-HT₂A receptor, interactions with other subtypes, such as 5-HT₁A and 5-HT₂C, also contribute to the overall pharmacological profile of these compounds and are important targets for anxiolytic and antidepressant therapies.[4][5]

Quantitative Data: Binding Affinities and Functional Potencies

The following table summarizes the binding affinities (Ki) and functional potencies (EC₅₀) of various indolethylamine compounds at different serotonin receptor subtypes.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Functional Activity |

| Psilocin | 5-HT₂A | ~6[1] | - | Partial Agonist[2] |

| 5-HT₂C | ~14[1] | - | - | |

| 5-HT₁A | ~100[1] | - | Partial Agonist[1] | |

| DMT | 5-HT₁A | 6.5 ± 1.5[4] | 4000[6] | Full Agonist[6] |

| 5-HT₂A | 75 ± 1[3] | - | Partial Agonist[1] | |

| 5-HT₂C | - | - | Agonist[4] | |

| 5-MeO-DMT | 5-HT₁A | 170 ± 35[4] | - | - |

| 5-HT₂A | 14 ± 1[4] | - | - | |

| 4-AcO-DMT | 5-HT₂A | - | 2021[7] | Partial Agonist (>80% Emax)[7] |

| 5-HT₂B | - | 969.9[7] | Partial Agonist[7] | |

| 5-MeO-MiPT | 5-HT₂A | - | 263.5[7] | Full Agonist[7] |

| 5-HT₂B | - | 11.40[7] | Partial Agonist[7] |

Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT₂A receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing the recombinant human 5-HT₂A receptor.

-

Radioligand: [³H]Ketanserin.

-

Reference Antagonist: Ketanserin (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

Cell harvester.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, [³H]Ketanserin (at a concentration near its Kd), and the cell membrane suspension.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled Ketanserin.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay measures the functional activity of a compound at the Gq-coupled 5-HT₂A receptor by quantifying changes in intracellular calcium concentration.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated injection capabilities.

-

-

Procedure:

-

Plate the cells in microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence microplate reader and record a baseline fluorescence reading.

-

Inject the test compound at various concentrations and immediately begin recording the fluorescence signal over time.

-

As a positive control, use a known 5-HT₂A receptor agonist.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Plot the response (e.g., peak fluorescence or area under the curve) against the logarithm of the agonist concentration.

-

Determine the EC₅₀ and Emax values from the resulting dose-response curve using non-linear regression.

-

Visualizations

Caption: 5-HT₂A Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Monoamine Transporters (MATs)

Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Therapeutic Relevance

Inhibition of monoamine reuptake is a key mechanism for many antidepressant and anxiolytic drugs. While some indolethylamines have a lower affinity for MATs compared to serotonin receptors, their interaction with these transporters can contribute to their overall psychoactive and therapeutic effects. For instance, DMT has been shown to inhibit SERT.[8] Understanding the selectivity profile of indolethylamine derivatives for different MATs is crucial for developing compounds with desired therapeutic properties and minimizing off-target effects.

Quantitative Data: Binding Affinities

The following table presents the binding affinities (Ki or IC₅₀) of various indolethylamine and related compounds for the monoamine transporters.

| Compound | Transporter | Binding Affinity (Ki/IC₅₀, nM) |

| DMT | SERT | 4000[8] |

| Cocaine | DAT | 230[9] |

| NET | 480[9] | |

| SERT | 740[9] | |

| Indatraline | DAT | High Affinity[10] |

| NET | High Affinity[10] | |

| SERT | High Affinity[10] | |

| 6-Methoxy-Indatraline Derivative | DAT | Reasonable Affinity[10] |

| NET | Highest Affinity in Series[10] | |

| SERT | Highest Affinity in Series[10] |

Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol describes a method to measure the inhibition of monoamine uptake into cells expressing the respective transporter.

-

Materials:

-

HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).

-

Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Known transporter inhibitor for determining non-specific uptake (e.g., mazindol for DAT/NET, paroxetine for SERT).

-

Assay Buffer.

-

96-well microplates.

-

Cell harvester and glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Plate the cells in 96-well plates and allow them to form a confluent monolayer.

-

Pre-incubate the cells with the test compound at various concentrations or a known inhibitor (for non-specific uptake).

-

Initiate uptake by adding the radiolabeled monoamine substrate.

-

Incubate for a short period to allow for uptake.

-

Terminate uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting curve using non-linear regression.

-

Visualizations

Caption: Monoamine Reuptake and Inhibition.

Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which modulates calcium signaling and ion channel function.

Therapeutic Relevance

The sigma-1 receptor is implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, addiction, and psychosis. DMT has been identified as an endogenous ligand for the sigma-1 receptor, and this interaction may contribute to its neuroprotective and neuroplastic effects.[11][12] Targeting the sigma-1 receptor with specific indolethylamine derivatives could offer novel therapeutic strategies for these conditions.

Quantitative Data: Binding Affinities

The following table shows the binding affinities (Kd) of DMT and related compounds for the sigma-1 receptor.

| Compound | Receptor | Binding Affinity (Kd, µM) |

| DMT | Sigma-1 | 14[3] |

| Tryptamine | Sigma-1 | 431[11] |

| N-methyltryptamine | Sigma-1 | - |

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the sigma-1 receptor.[10]

-

Materials:

-

Membrane preparations from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig liver).

-

Radioligand: --INVALID-LINK---pentazocine.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

Cell harvester.

-

-

Procedure:

-

Set up the binding assay in a 96-well plate.

-

For total binding, add the membrane preparation, assay buffer, and --INVALID-LINK---pentazocine.

-

For non-specific binding, add a high concentration of haloperidol.

-

For competition binding, add the test compound at various concentrations.

-

Incubate the plate at 37°C for 90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and measure radioactivity.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the radioligand concentration to determine Bmax and Kd.

-

For competition binding, plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ and subsequently the Ki value.

-

Trace Amine-Associated Receptors (TAARs)

TAARs are a family of G protein-coupled receptors that are activated by endogenous trace amines. TAAR1 is the most well-characterized and is expressed in brain regions associated with monoaminergic systems.

Therapeutic Relevance

TAAR1 is an emerging therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and addiction.[13] DMT has been shown to be an agonist at TAAR1, activating adenylyl cyclase and leading to cAMP accumulation.[6] This interaction may contribute to the complex pharmacology of DMT and other indolethylamines.

Quantitative Data: Functional Potencies

The following table provides functional potency (EC₅₀) data for tryptamine and related compounds at TAAR1.

| Compound | Receptor | Functional Potency (EC₅₀, µM) |

| Tryptamine | TAAR1 | 1.5 - 45[14] |

| DMT | TAAR1 | ~1 (potent activation)[5] |

| β-phenylethylamine | TAAR1 | 0.24[14] |

| p-tyramine | TAAR1 | 0.069[14] |

Experimental Protocol: TAAR1 cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate TAAR1 and stimulate the production of cyclic AMP (cAMP).

-

Materials:

-

HEK293 cells stably or transiently expressing the TAAR1 of interest.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Assay Buffer.

-

96- or 384-well microplates.

-

-

Procedure:

-

Plate the cells in microplates and allow them to adhere.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compound at various concentrations.

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC₅₀ and Emax values from the resulting dose-response curve using non-linear regression.

-

Visualizations

Caption: TAAR1 Signaling Pathway.

Indolethylamine N-methyltransferase (INMT)

INMT is the enzyme responsible for the N-methylation of tryptamine and other indolethylamines, leading to the biosynthesis of compounds like N-methyltryptamine (NMT) and DMT.[6]

Therapeutic Relevance

INMT is a potential therapeutic target for conditions where the dysregulation of endogenous DMT or other methylated indolethylamines is implicated. Inhibition of INMT could reduce the levels of these psychoactive compounds. Several synthetic inhibitors of INMT have been developed and characterized.[15]

Quantitative Data: Inhibitor Potencies

The following table lists the inhibitory potencies (IC₅₀ or Ki) of compounds against INMT.

| Compound | Enzyme Source | Inhibitory Potency (IC₅₀/Ki) |

| PDAT | Rabbit Lung INMT | IC₅₀ = 83 µM, Ki = 84 µM[15] |

| DMT | Rabbit Lung INMT | Mixed competitive and noncompetitive inhibitor[15] |

Experimental Protocol: Fluorometric INMT Enzyme Activity Assay

This protocol describes a non-radiometric method for measuring INMT activity using the substrate quinoline.[16]

-

Materials:

-

Purified recombinant human INMT (hINMT).

-

Assay Buffer: 50 mM HEPES, pH 7.5, with 1 mM DTT.

-

Substrate: Quinoline.

-

Co-substrate: S-adenosyl-L-methionine (SAM).

-

96-well black microplates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, purified hINMT enzyme, and quinoline at various concentrations.

-

Initiate the reaction by adding a fixed concentration of SAM.

-

Incubate the plate at 30°C.

-

Measure the increase in fluorescence over time as quinoline is methylated to the fluorescent product 1-methylquinolinium.

-

-

Data Analysis:

-

Determine the initial reaction velocities from the fluorescence readings.

-

Plot the initial velocities against the substrate (quinoline) concentration.

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from the resulting curve using non-linear regression.

-

To determine the IC₅₀ of an inhibitor, perform the assay with a fixed concentration of quinoline and SAM and varying concentrations of the inhibitor.

-

Conclusion

Indolethylamine compounds exert their diverse pharmacological effects through a complex interplay with multiple molecular targets. This guide has provided an in-depth overview of the primary therapeutic targets, including serotonin receptors, monoamine transporters, the sigma-1 receptor, trace amine-associated receptors, and the biosynthetic enzyme INMT. The quantitative data, detailed experimental protocols, and visual diagrams presented herein offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this fascinating class of molecules. A thorough understanding of these targets and their associated signaling pathways is essential for the rational design and development of novel therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.

References

- 1. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]

- 2. The Neuromodulatory and Therapeutic Potential of N, N-Dimethyltryptamine (DMT) - Amerigo Scientific [amerigoscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. When the Endogenous Hallucinogenic Trace Amine N,N-Dimethyltryptamine Meets the Sigma-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 9. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Radiometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 13. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional and structural characterization of the human indolethylamine N-methyltransferase through fluorometric, thermal and computational docking analyses - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Experimental Validation of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine: A Technical Guide to Receptor Binding Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the in silico modeling and experimental validation of receptor binding for the novel tryptamine derivative, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. Due to the limited availability of specific binding data for this compound, this document serves as a predictive guide, detailing the methodologies to characterize its interactions with key neurological targets, primarily the serotonin (5-HT) receptor family. We provide detailed protocols for computational docking and radioligand binding assays, alongside a logical workflow for data generation and interpretation. The objective is to equip researchers with the necessary tools to elucidate the pharmacological profile of this and similar indole-based compounds.

Introduction

Tryptamine derivatives are a cornerstone of neuropharmacology, with many compounds exhibiting significant affinity for serotonin (5-HT) and other neurotransmitter receptors. The compound 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is a structurally interesting molecule, featuring a chlorinated indole ring, which suggests potential modulation of receptor affinity and selectivity. Understanding its receptor binding profile is a critical first step in evaluating its therapeutic potential.

This guide presents a dual approach:

-

In Silico Prediction: Utilizing computational molecular docking to predict the binding affinity and mode of interaction of the compound with various 5-HT receptor subtypes. This allows for a rapid, cost-effective initial screening and hypothesis generation.

-

In Vitro Validation: Employing radioligand binding assays to empirically determine the binding affinity (Kᵢ) of the compound at the predicted receptor targets, thereby validating the computational model.

Predicted Receptor Targets and Rationale

Based on the structural similarity of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine to serotonin and other known tryptamine derivatives, the primary targets for investigation are the serotonin receptors, particularly the 5-HT₁A, 5-HT₂A, and 5-HT₂C subtypes. These receptors are well-established targets for a wide range of therapeutic agents and are known to bind indole-based ligands.

In Silico Modeling: A Predictive Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction. The following workflow outlines the steps to model the binding of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

Detailed Protocol: Molecular Docking

Objective: To predict the binding affinity and interaction patterns of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine with 5-HT receptor models.

Materials:

-

Software:

-

Ligand modeling software (e.g., Avogadro, ChemDraw)

-

Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro)

-

Visualization software (e.g., PyMOL, UCSF Chimera)

-

-

Receptor Structures: Crystal structures of human 5-HT receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) from the Protein Data Bank (PDB).

Methodology:

-

Receptor Preparation:

-

Download the desired receptor crystal structure from the PDB.

-

Prepare the protein by removing water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign atomic charges.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or from published literature.

-

-

Ligand Preparation:

-

Generate the 3D structure of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign rotatable bonds.

-

-

Docking Simulation:

-

Load the prepared receptor and ligand files into the docking software.

-

Position the grid box to encompass the defined binding site.

-

Execute the docking algorithm. The software will generate multiple binding poses and calculate a corresponding binding energy (docking score) for each.

-

-

Analysis and Visualization:

-

Analyze the output to identify the lowest energy (most favorable) binding pose.

-

Visualize the ligand-receptor complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds with specific amino acid residues in the binding pocket. Computational experiments suggest that the cationic amino group of tryptamines often interacts with a conserved aspartate residue in transmembrane helix 3 of 5-HT receptors.[1]

-

In Vitro Experimental Validation

The predictions from the in silico model must be validated through empirical testing. Radioligand competition binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Detailed Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine for selected 5-HT receptors.

Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (of known affinity and concentration) for binding to the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀.

Materials:

-

Receptor Source: Cell membranes from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells).

-

Radioligand: A high-affinity radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A).

-

Test Compound: 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), wash buffer.[2][3]

-

Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters, scintillation counter, scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in the assay buffer. Determine protein concentration using a standard assay (e.g., BCA).[2]

-

Assay Setup (in 96-well plates):

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM Serotonin) to saturate all specific binding sites.[3]

-

Competition: Receptor membranes + radioligand + varying concentrations of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[2]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.[2]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

-

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Predicted Binding Affinities from In Silico Docking

| Receptor Subtype | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 5-HT₁A | (Value from Docking) | (e.g., Asp116, Ser199) |

| 5-HT₂A | (Value from Docking) | (e.g., Asp155, Ser242) |

| 5-HT₂C | (Value from Docking) | (e.g., Asp155, Tyr370) |

Table 2: Experimentally Determined Binding Affinities

| Receptor Subtype | Radioligand Used | Kᵢ of Test Compound (nM) |

| 5-HT₁A | [³H]8-OH-DPAT | (Value from Assay) |

| 5-HT₂A | [³H]Ketanserin | (Value from Assay) |

| 5-HT₂C | [³H]Mesulergine | (Value from Assay) |

A strong correlation between the predicted binding energies and the experimentally determined Kᵢ values would validate the in silico model, suggesting its utility for screening further derivatives. Discrepancies may highlight limitations of the model or suggest complex binding kinetics not captured by simple docking.

Associated Signaling Pathways

Upon binding, 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine is predicted to modulate G-protein coupled receptor (GPCR) signaling cascades. The specific pathway depends on the receptor subtype and whether the compound acts as an agonist, antagonist, or inverse agonist.

-

5-HT₁A Receptors: Typically couple to Gᵢ/ₒ proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

-

5-HT₂A/₂C Receptors: Couple to Gᵩ/₁₁ proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels.

Functional assays (e.g., cAMP measurement, calcium flux assays) would be required to determine the functional activity of the compound at these receptors.

Conclusion

This guide provides a robust, hypothesis-driven framework for characterizing the receptor binding profile of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine. By integrating predictive in silico modeling with definitive in vitro validation, researchers can efficiently and accurately elucidate the compound's primary pharmacological interactions. The methodologies detailed herein are broadly applicable to the study of novel psychoactive compounds, facilitating the early stages of the drug discovery and development pipeline.

References

- 1. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

Discovery and history of substituted tryptamine derivatives

An In-Depth Technical Guide to the Discovery and History of Substituted Tryptamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted tryptamines represent a vast and pharmacologically diverse class of compounds that have played a pivotal role in neuroscience and drug discovery. This technical guide provides a comprehensive overview of the history of substituted tryptamine derivatives, from the foundational discovery of serotonin to the systematic exploration of psychoactive analogues. It details key scientific milestones, presents quantitative pharmacological data, outlines experimental methodologies, and illustrates critical pathways and workflows. This document serves as an in-depth resource for professionals engaged in the research and development of novel therapeutics targeting the serotonergic system.

A Historical Chronicle of Tryptamine Research

The journey into the world of substituted tryptamines began with the study of a fundamental biological amine, long before the exploration of their psychoactive properties.

The Dawn of an Era: The Discovery of Serotonin

The story of tryptamines is intrinsically linked to the discovery of serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter that would later be identified as the endogenous counterpart to many psychoactive tryptamines.

-

1930s: Italian scientist Vittorio Erspamer, while studying enterochromaffin cells in the gastrointestinal tract, isolated a substance that caused smooth muscle contraction. He named this substance "enteramine".[1][2]

-

1948: Concurrently, at the Cleveland Clinic in the United States, Irvine Page, Maurice M. Rapport, and Arda Green were investigating a vasoconstrictor substance found in blood serum. They successfully isolated and crystallized this compound, naming it "serotonin" (derived from "serum" and "tonic").[1][3]

-

1949-1952: Subsequent structural analysis revealed that enteramine and serotonin were the same molecule: 5-hydroxytryptamine (5-HT).[1][2][3] This discovery laid the critical groundwork for understanding the multifaceted physiological roles of this vital neurotransmitter.[1]

-

1953: Twarog and Page discovered that serotonin was also present in the mammalian brain, which led to further investigation into its role as a neurotransmitter.[3]

Early Syntheses and the Unveiling of Psychoactivity

While serotonin itself is not psychoactive, its tryptamine backbone is a shared feature of numerous compounds with profound effects on consciousness.[1]

-

1931: The first synthesis of a now-famous psychedelic tryptamine, N,N-dimethyltryptamine (DMT), was achieved by Canadian chemist Richard Helmuth Fredrick Manske.[1][4] However, the psychoactive properties of DMT remained unknown for over two decades.[1]

The Shulgin Era: A Systematic Exploration of Psychedelic Tryptamines

No historical account of tryptamine research is complete without acknowledging the monumental contributions of Alexander "Sasha" Shulgin. A brilliant chemist and pharmacologist, Shulgin, often in collaboration with his wife Ann Shulgin, dedicated a significant part of his career to the synthesis and subjective evaluation of a vast array of psychoactive compounds.[1][5][6]

-

Shulgin synthesized and bioassayed over 230 psychoactive compounds, meticulously documenting his findings.[6][7] His work was published in the seminal books PiHKAL (Phenethylamines I Have Known and Loved) and TiHKAL (Tryptamines I Have Known and Loved).[5][6]

-

TiHKAL serves as an invaluable resource, providing detailed, step-by-step instructions for the preparation of numerous tryptamine derivatives, from well-known psychedelics like psilocybin and 5-MeO-DMT to more obscure analogues.[1]

-

Shulgin's systematic approach not only expanded the known chemical space of psychedelic tryptamines but also provided a framework for understanding their structure-activity relationships.[1]

Quantitative Pharmacology of Substituted Tryptamines

The psychoactive effects of substituted tryptamines are primarily mediated by their interaction with serotonin receptors, particularly the 5-HT₂A receptor.[8][9] The affinity of a given tryptamine for this and other receptors is a key determinant of its potency and pharmacological profile.

Receptor Binding Affinities

The following tables summarize the binding affinities (Ki, in nanomolar) of several notable tryptamines for various human serotonin receptors. A lower Ki value indicates a higher binding affinity.

| Compound | 5-HT₁A (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | SERT (Ki, nM) |

| DMT | >10,000 | 108 | 1,080 | 1,730 |

| 4-AcO-DMT | 1,030 | 149 | 1,210 | >10,000 |

| 4-OH-DMT (Psilocin) | 166 | 47 | 226 | >10,000 |

| 5-MeO-DMT | 87 | 103 | 1,380 | 4,020 |

| DET | >10,000 | 134 | 1,320 | 2,740 |

| DPT | 4,240 | 114 | 2,050 | 4,680 |

Data compiled from various sources.

Functional Activity at 5-HT₂A Receptors

The following table presents the potency (EC₅₀) and efficacy (Emax) of selected tryptamines at the human 5-HT₂A receptor, determined via inositol phosphate (IP-1) accumulation assays.

| Compound | EC₅₀ (nM) | Emax (% of 5-HT) |

| 5-HT | 11.2 | 100 |

| DMT | 527 | 38 |

| 4-OH-DMT (Psilocin) | 21.6 | 70 |

| 4-AcO-DMT | 38.6 | 77 |

| 5-MeO-DMT | 106 | 82 |

| DET | 430 | 34 |

| DPT | 321 | 63 |

Data represents the mean of multiple experiments.[10]

Experimental Protocols

General Synthesis of N,N-Dialkyltryptamines (Manske's Method)

The pioneering synthesis of DMT by Manske laid the groundwork for the preparation of a wide range of N,N-dialkyltryptamines.

Conceptual Overview:

-

Starting Material: The synthesis typically begins with tryptamine, which can be prepared from the amino acid tryptophan.[1]

-

Methylation: Tryptamine is reacted with a methylating agent, such as methyl iodide, in the presence of a base. This reaction introduces two methyl groups onto the nitrogen atom of the ethylamine side chain.[1]

A detailed, modern synthetic procedure would involve specific solvents, temperature control, and purification steps (e.g., chromatography) to ensure the purity of the final product.

Competitive Radioligand Binding Assay (Generalized Protocol)

This protocol provides a general framework for determining the binding affinity of tryptamine analogs at serotonin receptors expressed in cell membranes.[11]

1. Materials and Reagents:

-

Cell Membranes: Prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).[11]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]ketanserin for 5-HT₂A).[11]

-

Test Compounds: Substituted tryptamine derivatives of interest.

-

Binding Buffer: A buffer solution optimized for the specific receptor assay.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to determine non-specific binding.

-

Filtration Apparatus: A cell harvester with glass fiber filters.[11]

-

Scintillation Counter: For quantifying radioactivity.[11]

2. Procedure:

-

Preparation of Reagents:

-

Assay Setup (in a 96-well plate):

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.[11]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound radioligand from the free radioligand.[11]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[11]

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.[11]

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.[11]

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[11]

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Head-Twitch Response (HTR) Assay in Mice

The head-twitch response in rodents is a behavioral assay used to assess the in vivo activation of 5-HT₂A receptors, which is characteristic of psychedelic compounds.

1. Animals:

-

Male C57BL/6J mice are commonly used.

2. Procedure:

-

Acclimation: Allow mice to acclimate to the testing environment.

-

Drug Administration: Administer the test tryptamine compound (e.g., via subcutaneous injection).

-

Observation: Place the mouse in an observation chamber and record the number of head twitches over a specified period (e.g., 30-60 minutes).

-

Data Analysis: Compare the number of head twitches in the drug-treated group to a vehicle-treated control group. A significant increase in head twitches indicates 5-HT₂A receptor activation.[12]

Visualization of Key Pathways and Workflows

Serotonin (5-HT) Biosynthesis and Metabolism

The following diagram illustrates the primary biosynthetic pathway from tryptophan to serotonin and its subsequent metabolism.

Caption: Biosynthesis and metabolism of serotonin.

5-HT₂A Receptor Gq Signaling Pathway

The psychedelic effects of many substituted tryptamines are mediated through the activation of the 5-HT₂A receptor, which is coupled to the Gq signaling cascade.

Caption: 5-HT₂A receptor Gq signaling pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the typical workflow for a competitive radioligand binding assay.

Caption: Workflow for a radioligand binding assay.

Conclusion

The study of substituted tryptamines has evolved from the fundamental discovery of an endogenous neurotransmitter to the intricate design and evaluation of novel psychoactive and therapeutic agents. The historical progression, from the early work on serotonin to the comprehensive explorations by pioneers like Alexander Shulgin, has provided a rich foundation for modern neuropharmacology. The quantitative data and experimental protocols detailed in this guide offer a technical framework for researchers and drug development professionals. As our understanding of the serotonergic system continues to deepen, the legacy of tryptamine research will undoubtedly continue to inspire the development of new medicines for a range of neurological and psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. if-pan.krakow.pl [if-pan.krakow.pl]

- 4. Frontiers | The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines [frontiersin.org]

- 5. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 6. Alexander_Shulgin [chemeurope.com]

- 7. Tryptamines i Have Known And Loved: The Chemistry Continues by Alexander Shulgin | Goodreads [goodreads.com]

- 8. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine, a tryptamine derivative, starting from 5-chloro-2-methylindole. The described synthetic route is a well-established multi-step process involving formylation, condensation, and reduction reactions.

Tryptamine and its derivatives are an important class of compounds in medicinal chemistry, forming the backbone of various pharmaceuticals and biologically active molecules. The ability to synthesize substituted tryptamines is crucial for the development of new therapeutic agents, particularly those targeting the central nervous system.[1] The 5-chloro substitution on the indole ring can influence the compound's lipophilicity and metabolic stability, making it a key feature in drug design.[2]

The synthetic pathway detailed below is a three-step process:

-

Vilsmeier-Haack Formylation : Introduction of a formyl group at the C3 position of the 5-chloro-2-methylindole ring.

-

Henry Condensation : Reaction of the resulting aldehyde with nitromethane to form a nitrovinyl intermediate.

-

Reduction of the Nitroalkene : Conversion of the nitrovinyl group to the primary amine to yield the final product.

This approach is a common and effective method for preparing tryptamine derivatives from indole precursors.[3]

Synthetic Workflow Overview

The overall synthetic scheme is depicted below, outlining the transformation from the starting material to the final product through key intermediates.

Caption: Overall synthetic route from 5-chloro-2-methylindole to the target tryptamine.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 5-chloro-2-methylindole

This protocol describes the formylation of the indole ring at the electron-rich C3 position using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[4][5]

Materials and Reagents:

-

5-chloro-2-methylindole

-

Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid complex.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve 5-chloro-2-methylindole in anhydrous DCM and add this solution to the dropping funnel.

-

Add the indole solution dropwise to the Vilsmeier reagent suspension at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 5-chloro-2-methyl-1H-indole-3-carbaldehyde.

-

Purify the crude product by recrystallization or column chromatography.

| Reagent/Material | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 5-chloro-2-methylindole | 165.62 | 1.0 | 1.0 | (e.g., 5.0 g) |